Product packaging for Ecabet (sodium)(Cat. No.:CAS No. 86408-72-2)

Ecabet (sodium)

Número de catálogo: B1671073
Número CAS: 86408-72-2
Peso molecular: 402.5 g/mol
Clave InChI: RCVIHORGZULVTN-YGJXXQMASA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Context and Evolution of Research on Ecabet (B36187) Sodium

Ecabet sodium is a derivative of dehydroabietic acid, which was initially isolated from pine resin. nih.gov Historically, pine resin has been utilized in traditional medicine for the treatment of gastric issues in regions like ancient China, suggesting a long-standing interest in compounds derived from this source for gastrointestinal health. nih.gov The development of Ecabet sodium represents a modern pharmacological approach building upon this historical context.

Research into Ecabet sodium has evolved to explore its multifaceted actions beyond simple acid neutralization, distinguishing it from earlier generations of gastroprotective agents like proton pump inhibitors and H2-receptor antagonists that primarily focus on reducing acid secretion. patsnap.com Early research identified Ecabet sodium's ability to enhance the defensive mechanisms of the gastric mucosa. patsnap.com Studies in rats, for instance, demonstrated that Ecabet sodium protects the integrity of the gastric mucosal gel layer from disruption caused by pepsin, a key enzyme involved in protein digestion that can contribute to mucosal damage. nih.gov This protective effect was shown to be dependent on the concentration of Ecabet sodium within the adherent mucus layer. nih.gov

Further research elucidated the mechanisms behind this mucosal protection, revealing that Ecabet sodium promotes the production and secretion of mucus and bicarbonate in the stomach lining. patsnap.compatsnap.com These components are crucial for forming a protective barrier and neutralizing stomach acid. patsnap.compatsnap.com Additionally, Ecabet sodium has been shown to inhibit the activity of pepsin, further mitigating its potential to harm the mucosal lining. patsnap.comdrugbank.com The compound also exhibits anti-inflammatory properties, contributing to the alleviation of symptoms associated with gastric and duodenal ulcers. patsnap.com The evolution of research has also uncovered Ecabet sodium's role in stimulating the production of prostaglandins (B1171923), which are vital for maintaining mucosal integrity and promoting tissue repair. patsnap.compatsnap.com

More recently, research has expanded to investigate the effects of Ecabet sodium on Helicobacter pylori, a bacterium strongly implicated in gastritis and peptic ulcers. patsnap.comdrugbank.com In vitro studies have indicated that Ecabet sodium can inhibit the urease activity of H. pylori and its adhesion to gastric epithelial cells. nih.govwjgnet.com It has also been reported to have a concentration-dependent bactericidal effect on H. pylori under acidic conditions. nih.govwjgnet.com This has led to investigations into its use as an adjuvant therapy to improve the eradication rates of H. pylori when combined with antibiotic regimens. nih.govwjgnet.comresearchgate.netnih.gov

The research has also explored the potential of Ecabet sodium in managing symptoms of functional dyspepsia in patients with chronic gastritis, demonstrating its utility in symptom relief, including epigastric soreness and pain. nih.govpsu.edujst.go.jp Studies have suggested that both attenuated inflammatory and enhanced regenerative mechanisms contribute to this effect. nih.govpsu.edujst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NaO5S B1671073 Ecabet (sodium) CAS No. 86408-72-2

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Key on ui mechanism of action

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa.

Número CAS

86408-72-2

Fórmula molecular

C20H27NaO5S

Peso molecular

402.5 g/mol

Nombre IUPAC

sodium (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1

Clave InChI

RCVIHORGZULVTN-YGJXXQMASA-M

SMILES isomérico

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+]

SMILES canónico

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+]

Apariencia

Solid powder

Descripción física

Solid

Pureza

>95% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

4.26e-03 g/L

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ecabet Sodium;  TA-2711;  TA 2711;  TA-2711;  TA-2711E; 

Origen del producto

United States

Molecular and Cellular Mechanisms of Action of Ecabet Sodium

Enzymatic Inhibition and Pathogen Interactions

Pepsin Activity Inhibition and Specific Isoform Effects (e.g., Pepsin 1)

Ecabet (B36187) sodium has been shown to significantly inhibit pepsin activity in human gastric juice. researchgate.netnih.gov Studies have demonstrated a maximum inhibition of 78%. researchgate.net Notably, Ecabet sodium exhibits a preferential inhibitory effect on Pepsin 1, which is often referred to as the "ulcer-associated pepsin" due to its elevated levels in the gastric juice of patients with peptic ulcers. researchgate.netnih.gov Pepsin 1 constitutes a smaller percentage of total pepsin activity in healthy individuals but is found at 4-5 times greater levels in those with peptic ulcers. researchgate.net The inhibition of pepsin activity by Ecabet sodium is thought to reduce the aggressive potential of gastric juice towards the mucosal barrier. researchgate.netnih.gov The mechanism of pepsin inhibition by Ecabet sodium is suggested to involve binding to amino acids away from the active site, which hinders substrate access, similar to the action of carbenoxolone. tandfonline.com

Data on Pepsin Inhibition by Ecabet Sodium:

Pepsin SourceMaximum Inhibition (%)Preferential Inhibition
Human Gastric Juice78Pepsin 1

Helicobacter pylori Associated Enzyme Modulation (Urease, NADPH Oxidase)

Ecabet sodium demonstrates inhibitory effects on key enzymes produced by Helicobacter pylori, including urease and NADPH oxidase. Inhibition of H. pylori urease activity is a noted mechanism of action for Ecabet sodium. drugbank.comncats.iophysiology.org Urease is crucial for H. pylori's survival in the acidic gastric environment. bepls.com Furthermore, Ecabet sodium acts as an inhibitor of H. pylori NADPH oxidase. drugbank.cominvivochem.cn Inhibition of these enzymes is believed to contribute to the reduction of H. pylori's survival in the stomach. drugbank.comresearchgate.net

Anti-Adhesion Mechanisms against Gastric Pathogens

Ecabet sodium contributes to anti-adhesion mechanisms against gastric pathogens, particularly Helicobacter pylori. By inhibiting enzymes like urease and NADPH oxidase, Ecabet sodium prevents bacterial adhesion to the gastric mucosa. drugbank.cominvivochem.cn Pretreatment of H. pylori with Ecabet sodium has been shown to inhibit the adhesion of the bacteria to gastric epithelial cell lines. nih.gov This anti-adhesion effect is also linked to Ecabet sodium's ability to increase the stability of mucin against pepsin degradation and inhibit surface urease activity. nih.gov

Anti-Inflammatory Signaling Pathways

Ecabet sodium exhibits anti-inflammatory properties by interfering with several signaling pathways involved in the inflammatory response in the gastric mucosa.

Downregulation of Pro-Inflammatory Mediators (e.g., IL-8, iNOS)

Ecabet sodium has been observed to downregulate the production of pro-inflammatory mediators such as Interleukin-8 (IL-8) and inducible Nitric Oxide Synthase (iNOS). Studies have shown that Ecabet sodium inhibits the ability of H. pylori to stimulate human neutrophils, leading to a dose-dependent inhibition of IL-8 production. nih.gov While some studies noted a tendency for decreased levels of IL-8 and iNOS in gastric juices after Ecabet sodium treatment, statistical significance was not always reached due to inter-individual variations. nih.govjst.go.jpnih.gov However, the reduction in these mediators suggests an attenuation of the inflammatory cascade initiated by H. pylori infection. nih.gov Ecabet can inhibit H. pylori-induced IL-8 gene transcription by suppressing the NF-κB signal pathway. ekjm.org

Data on the Effect of Ecabet Sodium on Inflammatory Mediators:

MediatorEffect of Ecabet SodiumStatistical Significance (where noted)
IL-8Dose-dependent inhibition of production by neutrophils.P < 0.001 nih.gov
IL-8Decreased transcription and secretion from gastric epithelial cells infected with H. pylori.Dose-dependent ekjm.org
IL-8Tendency for decreased levels in gastric juice.Not statistically significant nih.govjst.go.jpnih.gov
iNOSTendency for decreased levels in gastric juice.Not statistically significant nih.govjst.go.jpnih.gov

Attenuation of Reactive Oxygen Species Pathways

Ecabet sodium contributes to the attenuation of reactive oxygen species (ROS) pathways. It has been reported to attenuate ROS production by neutrophils, particularly after they have been primed by bacterial lipopolysaccharides (LPS). researchgate.netnih.gov This effect was observed at a concentration of 5.0 mg/mL in LPS-primed neutrophils. nih.gov Ecabet sodium may have attenuating effects on ROS produced by human neutrophils even after priming with bacterial LPS, which could contribute to reduced oxidative damage of the gastric mucosa in H. pylori-associated gastritis. nih.govresearchgate.net Ecabet sodium also completely blocked the H. pylori LPS-triggered upregulation of superoxide (B77818) anion (O2−) generation in guinea pig gastric mucosal cells. physiology.org

Data on the Effect of Ecabet Sodium on ROS:

Cell TypeStimulusEffect of Ecabet Sodium on ROS ProductionConcentration for EffectStatistical Significance (where noted)
Human NeutrophilsBacterial LPSAttenuated ROS production.5.0 mg/mLP < 0.05 nih.gov
Gastric Mucosal Cells (Guinea pig)H. pylori LPSCompletely blocked upregulation of O2− generation.10 mg/ml physiology.orgNot specified for this effect in snippet

Mitogen-Activated Protein Kinase (MAPK) Pathway Interference (p38, JNK)

Ecabet sodium is suggested to interfere with Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38 and JNK. ranf.comucm.es Interference in human ocular cells' MAPK (p38 and JNK) signaling pathways has been suggested as a mechanism of action. ranf.comucm.es Additionally, studies on gastric mucosal cells have shown that H. pylori LPS activates MAPK pathways. physiology.org While the provided search results suggest a link between Ecabet sodium and MAPK pathways in the context of inflammation and H. pylori LPS, the precise details of Ecabet sodium's direct interference with p38 and JNK in gastric cells require further detailed exploration based on the provided snippets. However, related research indicates that attenuation of inflammatory responses can involve reducing the phosphorylation of JNK and p38 MAPK. ucm.es Ecabet sodium completely blocked the H. pylori LPS-triggered phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1) and TAK1-binding protein 1, which are molecules downstream of TLR4 signaling and involved in activating MAPK pathways. physiology.orgphysiology.org

Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NFκB) Pathway Modulation

The NFκB signaling pathway plays a critical role in inflammatory and immune responses. Activation of NFκB is implicated in the pathogenesis of various diseases, including inflammatory bowel disease and conditions related to Helicobacter pylori infection. Studies suggest that H. pylori activates the NF-κB pathway, contributing to inflammation within the gastric epithelium.

While some sources indicate that ecabet sodium may act as a general inhibitor of NF-κB activation or target specific steps in the pathway, detailed mechanisms of its direct modulation of NFκB in the context of gastric protection are not extensively elaborated in the provided search results. One study in intestinal epithelial cells (IEC-6) showed that ecabet sodium slightly activated IκB-alpha. The NF-κB pathway is tightly regulated by its association with inhibitory IκB proteins, such as IκBα, which is the most abundant. Activation typically involves the degradation of IκBα, allowing NF-κB to translocate to the nucleus. Further research is needed to fully elucidate the precise mechanisms by which ecabet sodium interacts with and modulates the NFκB pathway in gastric and intestinal epithelial cells.

Cellular Repair and Regeneration Processes

Ecabet sodium has been observed to enhance the healing of mucosal injuries by promoting cellular repair and regeneration processes. This is a significant aspect of its gastroprotective and anti-ulcer effects.

Epithelial Restitution Promotion in Gastric Mucosa

Epithelial restitution is a rapid and crucial process in wound healing, where epithelial cells migrate to cover denuded areas and restore the integrity of the mucosal barrier. This process is independent of cell proliferation in its initial phase. Ecabet sodium has been shown to significantly expedite epithelial restitution following gastric surface cell injury in in vitro models. This effect was observed as a hastened recovery of transmucosal potential difference (PD) and electrical resistance (R) after injury induced by hypertonic NaCl. The promotion of restitution by ecabet sodium appears to be mediated, at least in part, by endogenous prostaglandins (B1171923) (PGs) and nitric oxide (NO), and may be functionally associated with an increase in mucous secretion.

Stimulation of Cell Proliferation and Tissue Regeneration

Beyond the initial restitution phase, the healing of mucosal defects involves cellular proliferation and tissue morphogenesis to restore cell density and structural integrity. Ecabet sodium has been observed to enhance the healing of gastric ulcers by promoting cell proliferation and increasing mucosal blood flow. Improved blood flow ensures the necessary supply of nutrients and oxygen for tissue repair and regeneration. In intestinal epithelial cells, ecabet sodium prevented the reduction of proliferation induced by hydrogen peroxide.

Extracellular Signal-Regulated Kinase (ERK) Activation in Epithelial Repair

The Extracellular Signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in various cellular processes, including proliferation, differentiation, and migration, which are critical for epithelial repair. Studies have demonstrated that ecabet sodium can activate ERK1/2 MAPK in intestinal epithelial cells. This activation is suggested to play a role in the ability of ecabet sodium to prevent the delay of wound repair induced by oxidative stress. Furthermore, the enhancement of migration of rat intestinal epithelial cells by ecabet sodium through the phosphorylation of extracellular signal-regulated kinase has been observed in wound healing assays. This indicates that ERK activation is a significant mechanism by which ecabet sodium promotes the restitution and healing of intestinal mucosal injury.

Here is a summary of some research findings related to Ecabet Sodium's mechanisms:

MechanismCellular EffectModel SystemKey FindingsSource
Epithelial Restitution PromotionExpedited recovery of transmucosal potential difference and electrical resistanceBullfrog gastric mucosa in vitroSignificantly expedited restitution; mediated by PGs and NO; associated with increased mucous secretion.
Stimulation of Cell ProliferationIncreased cell proliferationGastric ulcers (inferred from healing)Observed to enhance healing by promoting proliferation and blood flow.
Prevention of Reduced ProliferationPrevented reduction of proliferation induced by H2O2Intestinal epithelial cells (IEC-6) in vitroSignificantly decreased apoptotic cells and prevented reduction of proliferation induced by H2O2. Function suppressed by COX-2 and MEK inhibitors.
ERK1/2 MAPK ActivationActivation of ERK1/2 MAPKIntestinal epithelial cells (IEC-6, RIE) in vitro

Preclinical Efficacy Studies of Ecabet Sodium

In Vitro Models for Gastrointestinal Mucosal Protection

In vitro studies provide insights into the direct effects of ecabet (B36187) sodium on cellular and tissue components of the gastrointestinal mucosa.

Cellular Models of Epithelial Injury and Restitution

Cellular models, such as those using rat intestinal epithelial (RIE) cells, have been employed to assess the effects of ecabet sodium on epithelial injury and restitution. Studies have shown that ecabet sodium can enhance the migration of RIE cells, a key process in wound healing, partly through the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov This suggests that ecabet sodium may promote the healing of intestinal mucosal injury by enhancing epithelial cell restitution. nih.gov Ecabet sodium has also been shown to prevent the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide. researchgate.net

Organ Culture Models for Mucosal Barrier Function

Organ culture techniques have been utilized to investigate the influence of ecabet sodium on gastric mucin metabolism, a crucial component of the mucosal barrier. Intragastric administration of ecabet sodium significantly increased the incorporation of [3H]glucosamine into mucin in both the antrum and corpus of rat gastric mucosa during organ culture. nih.gov This indicates that ecabet sodium enhances mucin biosynthesis. nih.gov However, adding ecabet sodium directly to the culture medium did not show the same effect on mucin biosynthesis, suggesting that its stimulation of mucin metabolism might involve indirect mechanisms, possibly related to its ability to stimulate prostaglandin (B15479496) E2 production, which was observed in both the antrum and corpus. nih.gov Furthermore, ecabet sodium has been shown to protect the integrity of the gastric mucosal gel layer from pepsin-induced disruption in rats. nih.gov It reduced the pepsin-induced release of peptides and hexosamine and prevented the molecular size shift in mucus glycoproteins and morphological alterations of the epithelium caused by pepsin. nih.gov This protective effect on the mucus layer contributes to maintaining the barrier function against proteolytic degradation by pepsin. nih.gov

Antimicrobial Efficacy Assessments in H. pylori Cultures

Ecabet sodium has demonstrated antimicrobial effects against Helicobacter pylori in various assessments. It is reported to reduce the survival of H. pylori and inhibit its activity by binding with urease. nih.govdrugbank.com Ecabet sodium can also inhibit H. pylori NADPH oxidase and urease, preventing bacterial adhesion to the gastric mucosa. drugbank.com In vitro studies have shown that ecabet sodium can block the activation of Toll-like receptor 4 (TLR4) induced by H. pylori lipopolysaccharide (LPS), suggesting a mechanism by which it may suppress H. pylori-caused inflammation or accelerated apoptosis in gastric mucosal cells. physiology.org Incubation of H. pylori LPS with ecabet sodium eliminated the toxic effects of the LPS, and evidence suggested the formation of higher molecular mass complexes between H. pylori LPS and ecabet. physiology.org

In Vivo Animal Models of Gastrointestinal Disorders

In vivo studies using animal models have been essential in evaluating the efficacy of ecabet sodium in more complex biological systems, mimicking human gastrointestinal conditions.

Gastric Ulceration and Gastritis Models

Animal models of gastric ulceration and gastritis have been used to assess the protective and healing effects of ecabet sodium. Ecabet sodium has shown efficacy in promoting the healing of experimentally induced ulcers, such as those caused by trinitrobenzene sulfonic acid (TNBS) in rats. nih.gov Intracolonic administration of ecabet sodium accelerated TNBS-induced ulcer healing and significantly inhibited increases in colon wet weight after TNBS administration. nih.gov In models of acute mixed reflux esophagitis in rats, ecabet sodium treatment inhibited the development of lesions. nih.gov

Ecabet sodium is considered a gastric mucosal protective and ulcer-healing agent. nih.gov It is believed to exert its effects through various mechanisms, including directly binding to the gastric mucosa for protection against substances like ethanol (B145695) and inhibiting pepsin activity in gastric juice. researchgate.net Studies in rats have shown that ecabet sodium can enhance gastric mucosal defense. nih.gov

Reflux Esophagitis Experimental Paradigms

Ecabet sodium has been investigated in animal models of reflux esophagitis. In a rat model of chronic acid reflux esophagitis, ecabet sodium administration resulted in a significantly lower mean number of ulcers per animal in the esophagus compared to the esophagitis group. researchgate.net The epithelial thickness in the lower esophagus of the ecabet sodium group was decreased compared to the esophagitis group. researchgate.net These findings suggest that ecabet sodium may have a useful defensive role in reflux esophagitis. researchgate.net Another study using an acute mixed reflux esophagitis rat model found that treatment with ecabet sodium inhibited the development of the condition, with significantly lower incidence of esophagitis and esophagitis index in treated groups compared to the untreated group. nih.gov The histological severity grade of esophagitis was also significantly less in the ecabet sodium treated groups. nih.gov Ecabet sodium's ability to inhibit pepsin activity in the gastric juice of experimental animals is considered relevant in the context of reflux esophagitis, where pepsin is a major factor in the pathophysiology. researchgate.netresearchgate.net

Here is a summary of key findings from in vivo studies:

Animal ModelCondition Induced ByKey FindingsSource
Rat model of colitisTrinitrobenzene sulfonic acid (TNBS)Accelerated ulcer healing, inhibited increase in colon wet weight. nih.gov
Rat model of chronic acid reflux esophagitisChronic acid refluxSignificantly lower number of esophageal ulcers, decreased epithelial thickness in lower esophagus. researchgate.net
Rat model of acute mixed reflux esophagitisAcute mixed refluxInhibited development of esophagitis, lower incidence and index of esophagitis, less histological severity. nih.gov

Table 1: Summary of In Vivo Efficacy Studies

Inflammatory Bowel Disease Models (e.g., TNBS-induced colitis)

Inflammatory bowel disease (IBD), encompassing conditions like ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Preclinical animal models, such as those induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS), are utilized to study the pathogenesis of IBD and evaluate potential therapeutic agents nih.govbiocytogen.com. The TNBS-induced colitis model, often established in mice or rats, involves the intrarectal administration of TNBS in ethanol, which disrupts the mucosal barrier and induces an inflammatory response mimicking features of human IBD nih.goveurofinsdiscoveryservices.com. Parameters used to characterize this model and evaluate treatment efficacy include changes in body weight, stool consistency, inflammatory biomarkers (e.g., TNF-α, IL-6, IL-10), and histological assessment of colon tissue for ulceration, thickness, and inflammation nih.gov.

Mucosal Barrier Enhancement Studies in Animal Systems

Ecabet sodium has been shown to exert mucosal protective effects through several mechanisms in experimental systems patsnap.comnih.gov. These mechanisms contribute to the enhancement of the mucosal barrier, a critical defense line against luminal aggressors like acid, pepsin, and pathogens patsnap.com.

Studies have indicated that ecabet sodium enhances mucosal protection patsnap.comnih.gov. Its mechanism of action involves increasing the production of mucus and bicarbonate in the stomach, which helps to neutralize gastric acid and protect the mucosal lining patsnap.com. Furthermore, ecabet sodium has demonstrated the ability to inhibit pepsin activity patsnap.comnih.gov. Pepsin, a proteolytic enzyme in gastric juice, can contribute to mucosal damage patsnap.comnih.gov. Ecabet sodium binds to proteins, forming a complex that is resistant to peptic digestion, thereby reducing the aggressive potential of gastric juice nih.gov.

Interaction with mucin, a key component of the mucus layer, is another reported effect of ecabet sodium nih.gov. Studies using human gastric juice have shown that ecabet sodium significantly inhibited pepsin activity, with a maximum inhibition of 78% nih.gov. The ability of gastric juice to digest mucin was also significantly inhibited by ecabet sodium nih.gov. This inhibitory effect on mucolysis was observed to be greater in gastric juice from patients with reflux oesophagitis compared to controls nih.gov. Additionally, ecabet sodium showed a positive interaction with gastric mucin, leading to an increase in viscosity nih.gov. This suggests that ecabet sodium may strengthen the mucus barrier nih.gov.

In animal models, ecabet sodium has been reported to prevent ulcer formation caused by various factors and to enhance gastric mucosal resistance by potentially increasing prostaglandin generation bepls.com. While the mechanisms underlying its effects on the small intestine are less clear, studies using a zebrafish model suggested that ecabet sodium might alleviate neomycin-induced hair cell damage through reactive oxygen species scavenging or anti-apoptotic effects nih.gov.

Comparative Efficacy Analysis with Other Mucosal Protective Agents in Preclinical Settings

Evaluating the comparative efficacy of ecabet sodium against other mucosal protective agents in preclinical settings provides valuable insights into its relative potency and potential advantages. Other agents recognized for their mucosal protective properties include rebamipide (B173939) and irsogladine (B1263) gutnliver.org.

Rebamipide is known to protect against NSAID-induced enteropathy by reducing the number of small intestinal ulcers and erosions in clinical studies and has shown protective effects in animal research against NSAID-induced small intestinal lesions gutnliver.org. Irsogladine, another anti-ulcer and gastroprotective agent, has also demonstrated protective effects against NSAID-induced peptic ulcer and gastritis, as well as small intestinal lesions in animal models gutnliver.org.

Pharmacokinetic and Biotransformation Studies of Ecabet Sodium in Preclinical Models

Absorption and Distribution Profiles in Animal Systems

Understanding how Ecabet (B36187) sodium is absorbed and where it distributes within the body in preclinical species is essential for evaluating its potential efficacy and target engagement.

Gastrointestinal Absorption Kinetics

While specific detailed kinetics of gastrointestinal absorption for Ecabet sodium in preclinical models are not extensively detailed in the provided search results, some information suggests that the absorption to the systemic circulation is limited based on kinetic studies. researchgate.net Ecabet sodium is described as a locally-acting anti-ulcer agent, implying that a significant portion of its action occurs directly at the site of administration in the gastrointestinal tract rather than after extensive systemic absorption. nih.gov Studies on gastro-retentive formulations of Ecabet sodium in rats aimed to prolong its gastric retention time, suggesting that maintaining the compound in the stomach influences its mucoprotective effect. nih.gov

Tissue Distribution and Localized Accumulation

Bioavailability Assessment in Preclinical Species

Direct quantitative data on the absolute bioavailability of Ecabet sodium in specific preclinical species like rats or dogs is not explicitly provided in the search results. However, the description of Ecabet sodium as a "locally-acting" and "non-systemic anti-ulcer agent" suggests that its systemic bioavailability after oral administration in preclinical models is likely low. nih.gov This aligns with the concept that its therapeutic effects are mediated through local interaction with the gastric mucosa.

Metabolism and Excretion Pathways

Investigating the metabolic fate and excretion routes of Ecabet sodium in preclinical models helps to understand how the compound is processed and eliminated by the body.

Excretion Routes and Mass Balance Studies

Information regarding the specific excretion routes and mass balance studies for Ecabet sodium in preclinical models is limited in the provided search results. While mass balance studies using radiolabeled compounds are a standard approach to characterize excretion routes and metabolic pathways in preclinical ADME studies admescope.com, specific data for Ecabet sodium is not present. General information about ADME studies in rats mentions excretion via urine and feces nih.gov, but this is in the context of a different compound.

Structure Activity Relationship Sar and Rational Design of Ecabet Sodium Analogs

Identification of Key Pharmacophores and Structural Determinants for Activity

The core structure of Ecabet (B36187) sodium is an abietane-type diterpenoid, characterized by a tricyclic ring system nih.govresearchgate.net. Abietane (B96969) diterpenoids exhibit diverse biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory properties researchgate.netresearchgate.netresearchgate.net. Identifying the specific pharmacophores within the Ecabet sodium structure responsible for its observed gastroprotective and anti- H. pylori effects is key to rational design patsnap.comtcichemicals.comnih.govgoogleapis.comdntb.gov.ua.

Research on abietane diterpenoid analogs, including those related to Ecabet sodium, has begun to shed light on structural determinants of activity. For instance, studies on ferruginol (B158077) and sugiol (B1681179) analogs have explored the impact of functionalization at various positions, such as C-18 and C-19, and oxidation patterns at C-7, on biological activities like antitumor and antiviral effects nih.govresearchgate.net. While specific detailed SAR data explicitly for Ecabet sodium's gastroprotective mechanism is not extensively detailed in the provided snippets, the broader research on abietane diterpenoids suggests that modifications to the diterpene skeleton and the nature and position of functional groups significantly influence biological activity nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net. The presence of the sulfonate group in Ecabet sodium is a notable structural feature that likely plays a role in its interaction with the gastric mucosa and its water solubility tcichemicals.comnih.govdrugbank.comgenome.jp.

Computational Approaches in SAR Analysis of Ecabet Sodium Derivatives

Computational methods are increasingly integrated into SAR analysis to predict biological activity and guide the design of new molecules collaborativedrug.comnih.govacs.orgnih.gov. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations can provide insights into the interaction of Ecabet sodium derivatives with biological targets, such as enzymes (e.g., pepsin, urease) or components of the gastric mucosal barrier patsnap.comtcichemicals.comnih.govdrugbank.comrsc.org.

For abietane diterpenoids, computational studies have been employed to predict activities, such as CDK inhibition and binding to proteases researchgate.netacs.org. These approaches can help in understanding how structural modifications to the Ecabet sodium scaffold might affect binding affinity, efficacy, and other pharmacological properties. By building models that correlate structural features with observed biological data, computational SAR can prioritize the synthesis and testing of analogs with a higher probability of desired activity collaborativedrug.comnih.govacs.org.

Synthetic Strategies for Ecabet Sodium Analogs

The synthesis of Ecabet sodium typically involves using dehydroabietic acid, a readily available rosin (B192284) derivative, as a starting material acs.orggoogle.com. The process often includes sulfonation followed by salification to obtain Ecabet sodium google.com.

Synthetic strategies for generating Ecabet sodium analogs involve modifying the abietane skeleton through various chemical reactions. This can include functionalization at different carbon positions, alteration of the oxidation state of existing groups, or the introduction of new substituents nih.govacs.orgresearchgate.net. Semisynthesis from commercially available abietane derivatives like dehydroabietic acid is a common approach nih.govresearchgate.netacs.orgacs.org. For example, studies have reported the synthesis of abietane analogs with different functional groups at C-18 and varying oxidation patterns at C-7 to explore their biological activities researchgate.netresearchgate.net. Esterification has also been explored as a method to diversify abietane derivatives and potentially enhance biological activity acs.org. Continuous research on synthetic strategies for these diterpenoids is crucial for developing new pharmaceutical compounds researchgate.net.

Prodrug Development Strategies for Enhanced Pharmacological Properties

Prodrugs are inactive or less active derivatives of a drug that undergo biotransformation in the body to release the active parent drug nih.govijpsjournal.commdpi.commdpi.com. This approach is employed to overcome limitations of the parent drug, such as poor solubility, low bioavailability, rapid metabolism, or lack of site specificity nih.govijpsjournal.commdpi.com. Given that Ecabet sodium is primarily used orally and acts locally on the gastric mucosa, prodrug strategies could potentially be explored to optimize its delivery and efficacy patsnap.comdrugbank.com.

Optimization of Oral Bioavailability

Oral bioavailability is a critical factor for the effectiveness of orally administered drugs azolifesciences.com. For compounds with poor absorption, prodrug design can improve permeability across biological membranes ijpsjournal.commdpi.comazolifesciences.com. This is often achieved by masking polar groups or introducing lipophilic moieties that enhance passage through the lipophilic environment of cell membranes nih.govijpsjournal.commdpi.comazolifesciences.com. While Ecabet sodium is administered orally, its specific bioavailability profile is not detailed in the provided information. However, if bioavailability were a limiting factor, prodrug strategies could involve modifying the sulfonate group or other polar functionalities to improve intestinal absorption, followed by in vivo cleavage to release the active Ecabet sodium nih.govijpsjournal.commdpi.comazolifesciences.comnih.gov.

Targeted Delivery through Prodrug Design

Targeted drug delivery aims to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic exposure and potential side effects nih.govijpsjournal.commdpi.com. Prodrugs can be designed to achieve targeted delivery by utilizing specific transporters, enzymes, or pH differences in the target tissue nih.govijpsjournal.commdpi.comnih.gov. For Ecabet sodium, which targets the gastric mucosa, prodrug strategies could potentially focus on mechanisms that favor its accumulation or activation within the stomach or at ulcerated sites. This might involve designing prodrugs that are stable in the systemic circulation but are cleaved by enzymes present in the gastric environment or at sites of inflammation ijpsjournal.comnih.govrsc.org.

Modulating Biotransformation for Controlled Release

Controlling the rate and location of the conversion of a prodrug to its active form is crucial for optimizing therapeutic outcomes and minimizing toxicity ijpsjournal.comnih.govrsc.org. Prodrug design can modulate biotransformation through the careful selection of the promoiety and the type of link (e.g., ester, amide, carbamate) connecting it to the parent drug nih.govijpsjournal.com. These links are designed to be cleaved by specific enzymes (e.g., esterases, peptidases) or under specific physiological conditions (e.g., pH changes) nih.govijpsjournal.comnih.govrsc.org. For Ecabet sodium prodrugs, strategies could involve designing derivatives that undergo controlled release in the acidic environment of the stomach or in response to enzymes upregulated at sites of gastric or duodenal ulcers patsnap.comnih.govrsc.org. This could potentially lead to sustained local concentrations of the active drug and improved therapeutic effects google.com.

Preclinical Toxicological Assessments: Focus on in Vitro Genotoxicity of Ecabet Sodium

Principles and Methodologies of In Vitro Genotoxicity Testing

In vitro genotoxicity tests are designed to detect compounds that induce genetic damage through various mechanisms fda.gov. These tests are essential for hazard identification concerning damage to DNA and its subsequent fixation fda.gov. The fixation of DNA damage, manifesting as gene mutations, large-scale chromosomal damage, recombination, or numerical chromosome changes, is considered fundamental for heritable effects and the multi-step process of malignancy fda.gov.

A standard battery of genotoxicity tests typically includes assays to assess different types of genetic damage, as no single test can capture all potential endpoints bfr-akademie.de. These endpoints include the induction of gene mutations, structural chromosomal aberrations (clastogenicity), and numerical chromosomal aberrations (aneugenicity) bfr-akademie.de. In vitro tests offer advantages such as being relatively inexpensive, having high statistical power, reproducibility, and the ability to detect a wide range of genotoxic endpoints early in the development process juniperpublishers.com. They are designed to be highly sensitive to damage to enhance hazard identification juniperpublishers.com.

Commonly employed in vitro genotoxicity testing methods, often part of a standard battery, include bacterial reverse mutation tests, mammalian cell gene mutation tests, and mammalian chromosome aberration tests juniperpublishers.com. These tests are typically performed both in the presence and absence of an exogenous metabolic activation system, such as rat liver S9 mix, to account for potential genotoxic metabolites formed in the liver nih.govscantox.com.

Bacterial Reverse Mutation Assays (Ames Test) for Ecabet (B36187) Sodium

The bacterial reverse mutation assay, widely known as the Ames test, is a fundamental in vitro test used to detect point mutations, which involve base substitutions or frameshifts in the DNA juniperpublishers.comfao.org. This test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an essential amino acid (commonly histidine for Salmonella strains) due to pre-existing mutations fao.orgaatbio.com. The principle is that mutagenic substances can cause reverse mutations in these strains, restoring their ability to synthesize the required amino acid and allowing them to grow on selective media lacking that amino acid fao.orgaatbio.com.

The Ames test is a common initial screen for genotoxic activity, particularly for detecting agents that induce point mutations fao.org. A positive result is indicated by a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations in at least one bacterial strain, with or without metabolic activation fao.org.

Based on the available search results, specific detailed findings regarding the performance of Ecabet sodium in bacterial reverse mutation assays (Ames test) are not readily retrievable oup.comresearchgate.netoup.com. While Ecabet sodium is listed among gastrointestinal drugs, comprehensive genotoxicity data, including specific Ames test results, are not provided in the reviewed snippets for a large proportion of these drugs oup.comresearchgate.netoup.com.

Table 1: Typical Endpoints Measured in Bacterial Reverse Mutation Assays

EndpointDescriptionDetection Method
Gene MutationRestoration of prototrophy (ability to synthesize an essential amino acid)Counting revertant colonies on selective media
Point MutationsBase substitutions, frameshiftsUse of specific bacterial strains with known mutations

Mammalian Cell Gene Mutation Tests for Ecabet Sodium

Mammalian cell gene mutation tests are in vitro assays used to detect gene mutations induced by chemical substances in cultured mammalian cells fao.orgoecd.orgoecd.org. These tests can identify agents that cause changes at specific gene loci. Commonly used genetic endpoints measure mutations at genes such as hypoxanthine-guanine phosphoribosyl transferase (HPRT), thymidine (B127349) kinase (TK), and xanthine-guanine phosphoribosyl transferase (XPRT) fao.orgoecd.orgoecd.org. Different loci can detect different spectra of genetic events oecd.org.

In these assays, mammalian cells (e.g., mouse lymphoma L5178Y, Chinese hamster ovary (CHO), Chinese hamster lung fibroblast (V79), or human lymphoblastoid TK6 cells) are exposed to the test substance with and without metabolic activation fao.orgoecd.orgoecd.org. After exposure and a period for phenotypic expression of mutations, cells are plated in a selective medium where only mutant cells can survive and form colonies oecd.org. Cytotoxicity is also assessed to determine appropriate test concentrations oecd.orgoecd.org.

Similar to the Ames test, detailed research findings specifically on Ecabet sodium's performance in mammalian cell gene mutation tests are not extensively available in the provided search results oup.comresearchgate.netoup.com. The reviewed literature indicates that for a significant number of marketed gastrointestinal drugs, including Ecabet sodium, retrievable data from such genotoxicity assays are limited or not reported with full details oup.comresearchgate.netoup.com.

Table 2: Typical Endpoints Measured in Mammalian Cell Gene Mutation Tests

EndpointDescriptionDetection Method
Gene MutationChanges at specific gene loci (e.g., Hprt, tk, xprt)Selection of mutant colonies in specific media
Point MutationsBase substitutions, small deletions, insertionsAnalysis of mutations at the target locus
Chromosomal EventsLarge deletions, chromosomal rearrangements (depending on the locus, e.g., tk)Colony sizing (in some assays like mouse lymphoma)

In Vitro Chromosomal Aberration Assays

In vitro chromosomal aberration assays are designed to identify substances that cause structural chromosomal damage in cultured mammalian cells fao.orgmdpi.comoecd.org. Structural aberrations can include breaks, exchanges, deletions, and other rearrangements at either the chromosome or chromatid level oecd.orgvichsec.org. These assays are used to screen for potential clastogens, agents that induce such breakage vichsec.org.

Mammalian cell cultures are exposed to the test substance, typically with and without metabolic activation oecd.org. At predetermined times after exposure, cells are treated with a metaphase-arresting agent (e.g., Colcemid or colchicine) to accumulate cells in metaphase, the stage where chromosomes are most condensed and visible oecd.orgwww.gov.uk. The cells are then harvested, stained, and metaphase spreads are analyzed microscopically for the presence of chromosomal abnormalities oecd.orgfda.gov.

Table 3: Typical Endpoints Measured in In Vitro Chromosomal Aberration Assays

EndpointDescriptionDetection Method
Structural Chromosomal AberrationsBreaks, exchanges, deletions, rearrangementsMicroscopic analysis of metaphase chromosomes
ClastogenicityInduction of chromosomal breakageQuantification of structural aberrations
PolyploidyIncrease in chromosome number that is a multiple of the haploid numberCounting chromosomes in metaphase spreads

In Vitro Micronucleus Tests and Aneugenicity Assessments

The in vitro micronucleus test (MNvit) is a widely used assay for assessing genotoxicity in cultured mammalian cells vichsec.orgnih.gov. This test detects the presence of micronuclei, which are small, extranuclear chromatin bodies in the cytoplasm of interphase cells vichsec.orgmedsciencegroup.us. Micronuclei can originate from acentric chromosome fragments (lacking a centromere) or whole chromosomes that fail to be incorporated into the main nucleus during cell division vichsec.orgmedsciencegroup.us.

The MNvit assay is capable of detecting both clastogens (agents causing chromosome breakage) and aneugens (agents causing numerical chromosome changes, such as chromosome loss or gain) vichsec.orgnih.govgentronix.co.uk. Aneugenicity specifically refers to the induction of aneuploidy, an abnormal number of chromosomes vichsec.org. By using techniques like fluorescence in situ hybridization (FISH) with centromeric probes, it is possible to distinguish between micronuclei containing whole chromosomes (indicative of aneugenicity) and those containing chromosome fragments (indicative of clastogenicity) gentronix.co.uk.

The test involves exposing cultured mammalian cells to the test substance, typically with and without metabolic activation vichsec.orgnih.gov. After a suitable incubation period, cells are processed, and the frequency of micronucleated cells is scored microscopically nih.govmdpi.com. The cytokinesis-block micronucleus assay (CBMN assay) is a common variant that uses cytochalasin-B to block cytokinesis, resulting in binucleated cells where micronuclei can be easily identified nih.govmdpi.com.

Information specifically detailing the results of in vitro micronucleus tests and aneugenicity assessments for Ecabet sodium was not found in the provided search results oup.comresearchgate.netoup.com. The available literature indicates a lack of readily retrievable comprehensive genotoxicity data for many gastrointestinal drugs, including Ecabet sodium oup.comresearchgate.netoup.com.

Table 4: Typical Endpoints Measured in In Vitro Micronucleus Tests

EndpointDescriptionDetection Method
Micronucleus FormationPresence of small extranuclear chromatin bodiesMicroscopic scoring of micronucleated cells
ClastogenicityInduction of chromosome breakage leading to fragments in micronucleiScoring of micronuclei, potentially with centromere analysis (e.g., FISH) gentronix.co.uk
AneugenicityInduction of chromosome loss or gain leading to whole chromosomes in micronucleiScoring of micronuclei, potentially with centromere analysis (e.g., FISH) gentronix.co.uk

Mechanistic Genotoxicity Profiling (e.g., DNA Damage Response, Oxidative Stress Markers)

Mechanistic genotoxicity profiling involves investigating the underlying biological processes by which a substance might induce genetic damage oecd.orgnih.gov. This can include studying DNA damage response pathways, the induction of oxidative stress, and interactions with cellular components involved in maintaining genomic integrity. Understanding the mechanism of action is crucial for interpreting genotoxicity test results and assessing potential human risk europa.eu.

Techniques used in mechanistic profiling can include assays to detect specific types of DNA lesions (e.g., DNA adducts, strand breaks), evaluate the activation of DNA repair pathways, and measure markers of oxidative stress (e.g., reactive oxygen species production, lipid peroxidation) bfr-akademie.descience.gov.

While some search results mention Ecabet sodium's anti-ulcer and gastroprotective properties, including potential mechanisms involving the inhibition of reactive oxygen species (ROS) production, this information is presented in the context of its therapeutic effects rather than a systematic mechanistic genotoxicity assessment science.govnih.govscience.gov. One study noted a decrease in nitrotyrosine expression (a marker of oxidative stress) in gastric mucosa after Ecabet sodium treatment in patients with chronic gastritis, suggesting an antioxidant effect in that context nih.gov. However, this finding is related to its pharmacological activity in vivo and does not represent a comprehensive in vitro mechanistic genotoxicity profiling study for Ecabet sodium itself.

Specific detailed research findings on mechanistic genotoxicity profiling of Ecabet sodium, such as its direct interaction with DNA, induction of DNA damage response pathways in in vitro genotoxicity test systems, or systematic evaluation of oxidative stress markers within the framework of a genotoxicity study, were not found in the provided search results.

Table 5: Examples of Endpoints in Mechanistic Genotoxicity Profiling

EndpointDescriptionDetection Method
DNA DamageFormation of DNA adducts, single/double-strand breaksComet assay, γH2AX staining, 32P-postlabeling bfr-akademie.decore.ac.uk
DNA Damage ResponseActivation of cell cycle checkpoints, induction of DNA repair genesWestern blot for checkpoint proteins, gene expression analysis science.gov
Oxidative StressProduction of reactive oxygen species, lipid peroxidationMeasurement of ROS levels, malondialdehyde (MDA) levels science.govnih.gov
Interaction with Mitotic ApparatusDisruption of spindle formation, effects on tubulin polymerizationImmunofluorescence staining of spindle fibers researchgate.net

Novel Drug Delivery Systems for Ecabet Sodium

Development of Gastro-Retentive Formulations

Gastro-retentive formulations are designed to prolong the residence time of a drug in the stomach, which can be advantageous for drugs that act locally in the stomach, are absorbed in the upper gastrointestinal tract, or are unstable in the intestinal environment rjpdft.comijpsjournal.com. For ecabet (B36187) sodium, with its local mucoprotective and anti- Helicobacter pylori effects in the gastric layer, increasing gastric retention can enhance its therapeutic benefits researchgate.net.

Mini-Tablets and Controlled Release Systems

Mini-tablets containing ecabet sodium have been developed and investigated as a gastro-retentive approach. These mini-tablets, typically around 9 mg of ecabet sodium, are prepared using methods such as direct compression nih.govresearchgate.net. The release rate of ecabet sodium from these mini-tablets can be controlled by incorporating varying amounts and viscosity grades of polymers, such as hydroxypropylmethyl cellulose (B213188) nih.govresearchgate.net.

Research has shown that the gastric retention of these mini-tablets in rats is size-dependent, with slower release rates leading to prolonged gastric retention time nih.govresearchgate.netresearchgate.net. This controlled release mechanism from mini-tablets allows for a sustained presence of ecabet sodium in the stomach.

Impact on Localized Mucoprotective Effect Duration

The employment of gastro-retentive dosage formulations for ecabet sodium has demonstrated an ability to extend the duration of its mucoprotective effect nih.govresearchgate.netsigmaaldrich.com. In vivo studies using rat ulcer models have shown that while gastro-retentive forms did not significantly impact the mucoprotective effect in immediate irritation models, they enhanced the effect in delayed irritation models compared to an ecabet sodium suspension nih.govresearchgate.netresearchgate.net. This suggests that by prolonging the gastric residence time, these formulations can provide a more sustained protective action on the gastric mucosa, which is particularly beneficial in conditions involving ongoing irritation or delayed healing processes nih.govresearchgate.net.

Advanced Carrier-Based Delivery Strategies

Beyond conventional oral formulations, advanced carrier-based strategies are being explored to improve the delivery of ecabet sodium, potentially offering enhanced mucosal delivery and targeted action researchgate.net.

Nanoparticle Encapsulation and Characterization

The encapsulation of ecabet sodium within nanoparticles is a promising approach for enhanced mucosal drug delivery researchgate.net. For instance, chitosan-ecabet electrolyte complexes (ChE) have been developed as a nanoparticle-based system researchgate.net. These complexes are formed through electrostatic interaction between the negatively charged sulfonate group of ecabet and the positively charged amine group of chitosan (B1678972) researchgate.net.

Characterization of these nanoparticles involves evaluating factors such as entrapment efficiency, sedimentation volume, particle size, and morphology researchgate.net. Transmission electron microscopy (TEM) has shown that these chitosan-ecabet complexes can form loosely entangled particles with an approximate size of 200 nm researchgate.net. Studies have reported high entrapment efficiency for ecabet sodium within these chitosan-based nanoparticles researchgate.net.

Data Table: Chitosan-Ecabet Electrolyte Complex Characteristics

CharacteristicValue (at specific ratio)
Entrapment Efficiency (%)86.75
Sedimentation Volume (%)53.6
Particle Size (TEM)~200 nm

Drug release studies using dialysis membranes have indicated that these chitosan-ecabet complexes can provide a sustainable release of ecabet sodium over an extended period, such as up to 80% release over 12 hours in a pH 1.2 medium, compared to a faster release from an ecabet sodium suspension researchgate.net.

Polymeric Micelles and Conjugates for Targeted Delivery

Polymeric micelles are self-assembled nanocarriers with a core-shell structure, capable of encapsulating hydrophobic drugs within their core jpionline.orgmdpi.commdpi.com. While the provided search results discuss polymeric micelles and conjugates for drug delivery in general, including for targeted delivery and improving solubility jpionline.orgmdpi.commdpi.comnih.govresearchgate.net, there is no specific information directly linking polymeric micelles or conjugates explicitly with ecabet sodium in the provided context. However, the principles of using polymeric micelles for enhancing solubility, providing controlled release, and enabling targeted delivery could potentially be applicable to ecabet sodium, especially considering its local action and poor systemic absorption researchgate.netmdpi.com. Research on polymeric micelles has explored their use for various therapeutic agents, including those for gastric conditions or with properties that could benefit from micellar encapsulation mdpi.comresearchgate.net.

Innovative Formulation Approaches for Specific Therapeutic Applications (e.g., Ocular Delivery)

Beyond its primary use in gastrointestinal disorders, ecabet sodium is also being investigated for other therapeutic applications, necessitating the development of specific formulations. One such area is ocular delivery. Ecabet (the free acid form of ecabet sodium) is being developed as a prescription eye drop for the treatment of dry eye syndrome drugbank.comranf.com. This application leverages ecabet's ability to increase the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, a key component of the tear film drugbank.comranf.com.

The development of ocular formulations for ecabet involves overcoming the unique challenges of drug delivery to the eye, such as the tear film dynamics, corneal barrier, and nasolacrimal drainage mdpi.comnih.gov. While the specific details of innovative ocular formulations for ecabet sodium were not extensively detailed in the provided search results, the general field of ocular drug delivery is actively exploring various advanced formulations, including biodegradable formulations, hydrogels, nanoparticles, nanomicelles, and ocular films, to improve bioavailability and retention on the ocular surface mdpi.comnih.govnih.govnih.gov. Research into ecabet for dry eye syndrome by companies like Bausch & Lomb indicates ongoing efforts in developing suitable ophthalmic formulations ranf.com.

Target Identification and Omics Based Research for Ecabet Sodium

Proteomic Profiling to Elucidate Protein Interactions and Pathways

Proteomics, the large-scale study of proteins, provides critical insights into how a compound like Ecabet (B36187) sodium interacts with the cellular machinery. nih.gov By analyzing the entire protein complement (the proteome), researchers can identify drug targets, map interaction pathways, and understand post-translational regulatory events. nih.govresearchgate.net

Mass Spectrometry-Based Proteomics for Target Discovery

Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from a biological sample. nih.govmdpi.com MS-based strategies are instrumental in discovering the direct targets and off-targets of small molecules, which is essential for understanding both efficacy and potential toxicity. nih.govnih.gov Techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) can identify drug-protein engagement by measuring changes in protein thermal stability upon ligand binding on a proteome-wide scale. nih.gov While specific MS-based target discovery studies for Ecabet sodium are not extensively detailed in the public literature, this approach remains a primary method for comprehensively profiling drug-protein interactions in a native cellular environment. mdpi.comnih.gov

Post-Translational Modification Analysis

Post-translational modifications (PTMs) are covalent processing events that alter the properties of proteins, playing vital roles in regulating cellular processes such as signaling, metabolism, and cell growth. nih.govfrontiersin.org Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. frontiersin.orgmdpi.com The analysis of PTMs is crucial as they can be dynamically altered by drug interactions, providing deeper insight into a compound's mechanism of action. mdpi.com

The standard workflow for PTM analysis involves the enrichment of modified proteins or peptides from a sample, often using specific antibodies, followed by identification and quantification using high-resolution mass spectrometry. nih.govnih.gov Investigating how Ecabet sodium may alter the PTM landscape could uncover its influence on key signaling pathways and cellular functions that are regulated by these modifications. arizona.edu

Chemical Proteomics Approaches for Direct Target Binding

Chemical proteomics employs specially designed chemical probes or utilizes the drug molecule itself to identify direct binding partners within the complex cellular proteome. nih.govevotec.com These methods are invaluable for confirming direct target engagement and can help deconvolute the mechanism of action for compounds identified through phenotypic screens. evotec.comwhiterose.ac.uk

Research on Ecabet sodium has utilized biophysical techniques to investigate its direct protein binding characteristics. A study using a quartz-crystal microbalance (QCM) demonstrated that Ecabet sodium binds directly to several proteins. nih.gov The binding was found to be pH-dependent, with stronger interactions occurring in acidic environments. nih.gov The study suggested that the binding is driven by both hydrophobic and electrostatic interactions. nih.gov Notably, Ecabet sodium showed a higher binding affinity for proteins like bovine serum albumin (BSA) and bovine serum fibrinogen (BSF), which are abundant in ulcerous tissues, compared to its affinity for porcine gastric mucin (PGM). nih.gov This preferential binding suggests a mechanism for its targeted action at mucosal lesions. nih.gov

Binding Characteristics of an Ecabet Analogue (G1) to Various Proteins. nih.gov
ProteinConditionBinding Affinity (kb value)Significance
Bovine Serum Albumin (BSA)Acidic pHHighSuggests strong binding in ulcerous areas where serum proteins are exposed.
Bovine Serum Fibrinogen (BSF)Acidic pHHighReinforces targeted binding to ulcerated tissue.
Porcine Gastric Mucin (PGM)Acidic pHLower than BSA/BSFIndicates less interaction with intact mucosa compared to ulcerated sites.

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell. By analyzing the transcriptome, researchers can determine how a compound affects gene expression, providing a snapshot of the cellular response to treatment. nih.gov

RNA Sequencing to Identify Differentially Expressed Genes

RNA sequencing (RNA-seq) is a high-throughput technology that provides a comprehensive and quantitative view of the transcriptome. nih.gov In drug discovery research, RNA-seq is widely used to identify genes that are either up-regulated or down-regulated following treatment with a compound. nih.govnih.gov This list of differentially expressed genes (DEGs) serves as a foundation for understanding the biological pathways affected by the drug. researchgate.netresearchgate.net

An exemplary, though hypothetical, application to Ecabet sodium would involve treating a relevant cell line (e.g., gastric epithelial cells) with the compound and a vehicle control. After a set period, RNA would be extracted and sequenced. The resulting data would be analyzed to identify genes with statistically significant changes in expression.

Hypothetical Output of an RNA-Seq Experiment Showing Differentially Expressed Genes (DEGs) Upon Ecabet Sodium Treatment.
Gene SymbolGene NameLog2 Fold ChangeP-valueRegulation
MUC5ACMucin 5AC, oligomeric mucus/gel-forming1.80.001Up-regulated
TFF1Trefoil factor 12.10.0005Up-regulated
IL8Interleukin 8-1.50.002Down-regulated
NFKB1Nuclear factor kappa B subunit 1-1.20.008Down-regulated

Gene Ontology and Pathway Enrichment Analysis

Once a list of differentially expressed genes is generated, the next step is to interpret its biological significance. sc-best-practices.org Gene Ontology (GO) and pathway enrichment analysis are bioinformatic methods used to determine if the DEGs are significantly associated with any particular biological processes, molecular functions, cellular components, or signaling pathways (such as those in the KEGG database). nih.govresearchgate.netnih.gov This analysis helps to build a mechanistic hypothesis for the drug's action by identifying the key cellular activities it modulates. researchgate.netresearchgate.net For example, if the genes up-regulated by Ecabet sodium are enriched in GO terms like "mucus secretion" or "wound healing," it would provide strong evidence for its mode of action.

Illustrative Gene Ontology (GO) and Pathway Enrichment Analysis for DEGs Modulated by Ecabet Sodium.
DatabaseTerm/Pathway NameEnrichment ScoreAssociated Genes (Example)
GO: Biological ProcessCell adhesionHighCDH1, ITGA2, LAMC2
GO: Molecular FunctionGrowth factor bindingHighEGF, FGF2, VEGFA
KEGG PathwayMAPK signaling pathwayMediumMAPK1, JUN, FOS
KEGG PathwayCytokine-cytokine receptor interactionMediumIL6, IL8, TNF

Integrated Omics Approaches (Proteo-Transcriptomics, Metabolomics)

Integrated omics involves the simultaneous analysis of different types of biological molecules (e.g., proteins, RNA, metabolites) from a biological sample to obtain a holistic view of cellular processes. For a compound like Ecabet sodium, this approach could elucidate the full spectrum of its effects beyond its known gastroprotective functions.

Correlation of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive mechanistic understanding of Ecabet sodium can be achieved by correlating data from multiple omics layers. For instance, a transcriptomic study (analyzing RNA) might reveal that Ecabet sodium upregulates the expression of genes involved in mucin production and prostaglandin (B15479496) synthesis. nih.govnih.gov A concurrent proteomic analysis (analyzing proteins) could then confirm an increased abundance of the corresponding mucin and cyclooxygenase proteins.

Metabolomics, the study of small molecule metabolites, could further complement this understanding by identifying changes in the metabolic profile of gastric mucosal cells upon treatment with Ecabet sodium. For example, an increase in specific prostaglandins (B1171923) could be directly quantified. nih.gov By correlating these datasets, researchers can build a comprehensive model of how Ecabet sodium initiates a cascade of events, from gene expression to protein function and metabolic output, to exert its therapeutic effects. This multi-layered view is critical for understanding the interconnectedness of the biological pathways it influences.

Hypothetical Correlation of Multi-Omics Data for Ecabet Sodium:

Table 1: Illustrative example of correlated multi-omics data following hypothetical treatment of gastric epithelial cells with Ecabet sodium.
Omics LayerObserved ChangeAssociated FunctionPotential Correlation
Transcriptomics Upregulation of MUC5AC mRNAGene for a major gastric mucinIncreased gene expression leads to higher protein levels, enhancing the protective mucus layer.
Proteomics Increased MUC5AC protein levelsKey component of gastric mucus
Transcriptomics Upregulation of PTGS2 (COX-2) mRNAGene for Cyclooxygenase-2Increased COX-2 enzyme levels lead to higher production of protective prostaglandins.
Metabolomics Increased levels of Prostaglandin E2Protective lipid mediator

Bioinformatics and Computational Modeling for Target Prediction

Bioinformatics and computational modeling are essential for analyzing the vast datasets generated by omics studies and for predicting potential drug-target interactions. Computational techniques, such as molecular docking, can be used to predict how Ecabet sodium might bind to various proteins. frontiersin.orgfrontiersin.orgmdpi.com By screening large databases of protein structures, these models can generate hypotheses about potential molecular targets of the drug.

For example, a computational model could simulate the interaction between Ecabet sodium and various human and bacterial proteins known to be involved in gastric inflammation and ulceration. This could predict binding affinities and identify potential targets that might not be obvious from its chemical structure alone. These in silico predictions can then be validated experimentally, streamlining the drug discovery process and providing a more focused approach to identifying new therapeutic applications for Ecabet sodium. Such models could, for instance, explore its binding potential to Toll-like receptor 4 (TLR4), based on findings that Ecabet sodium can block the effects of H. pylori lipopolysaccharide, a known TLR4 ligand. nih.gov

Concluding Perspectives and Future Research Directions

Current Gaps in Fundamental Academic Understanding of Ecabet (B36187) Sodium

Despite its established clinical use in certain gastrointestinal conditions, several gaps remain in the fundamental academic understanding of Ecabet sodium. While its effects on mucus production, pepsin inhibition, and H. pylori are recognized, the precise molecular targets and signaling pathways involved are not fully elucidated. patsnap.comdrugbank.compatsnap.com For instance, the detailed mechanisms by which Ecabet sodium enhances mucin synthesis and secretion require further investigation. drugbank.comdrugbank.comnih.gov Although it is known to interact with urease to inhibit H. pylori activity, the full spectrum of its antibacterial mechanisms and potential effects on different H. pylori strains warrant deeper study. drugbank.comnih.govjst.go.jptcichemicals.com Furthermore, while anti-inflammatory properties have been observed, the specific inflammatory mediators and pathways modulated by Ecabet sodium need comprehensive characterization. patsnap.comnih.govnih.gov Research also suggests a potential role in downregulating reactive oxygen species on the ocular surface, but the exact mechanisms in this context are not fully understood. ranf.commedchemexpress.com The extent of its local action versus any systemic effects, particularly at therapeutic doses, could also benefit from further clarification through rigorous pharmacokinetic and pharmacodynamic studies.

Translational Research Opportunities from Preclinical Findings

Preclinical research on Ecabet sodium has revealed several promising avenues for translational research. Its demonstrated ability to enhance mucosal defense mechanisms in the stomach and its anti-inflammatory properties suggest potential applications beyond traditional peptic ulcer disease. patsnap.compatsnap.comnih.gov For example, preclinical findings on its protective effects against gastric mucosal injury induced by agents like low-dose aspirin (B1665792) highlight an opportunity to translate this into clinical strategies for preventing NSAID-induced gastroenteropathy. nih.gov The observed anti-Helicobacter pylori effects, including urease inhibition and reduction of bacterial viability, could be further explored in translational studies aimed at improving H. pylori eradication rates, particularly in the face of increasing antibiotic resistance. drugbank.comnih.govjst.go.jp Preclinical data indicating Ecabet sodium's potential in stimulating mucin production in the gastric mucosa could be translated into studies investigating its utility in conditions characterized by compromised mucosal integrity. nih.gov Furthermore, early research suggesting a benefit in inflammatory bowel diseases like ulcerative colitis, based on its mucosal protective and anti-inflammatory actions, presents a translational opportunity for exploring its efficacy as an adjuvant therapy in clinical trials for these conditions. researchgate.netnih.gov The challenges in translating preclinical findings to clinical applications, such as the need for predictive preclinical models and careful study design, are important considerations in pursuing these opportunities. nih.govprecisionformedicine.comnih.govwakehealth.edu

Emerging Technologies and Methodologies for Ecabet Sodium Research

Emerging technologies and methodologies offer powerful tools to advance Ecabet sodium research and address current knowledge gaps. Advanced imaging techniques, such as confocal microscopy and live-cell imaging, could provide detailed insights into the cellular and subcellular mechanisms by which Ecabet sodium interacts with gastric mucosal cells and influences mucin dynamics. Techniques like quantitative proteomics and transcriptomics could help identify the specific proteins and genes regulated by Ecabet sodium treatment, shedding light on its molecular targets and signaling pathways. rijournals.com The use of sophisticated in vitro models, such as organoids or 3D cell cultures derived from gastric or ocular tissues, could provide more physiologically relevant systems to study Ecabet sodium's effects and mechanisms compared to traditional 2D cell cultures. rijournals.com Furthermore, computational approaches, including molecular docking and simulation, could be employed to predict and analyze the binding interactions of Ecabet sodium with potential protein targets, such as urease or inflammatory enzymes. acs.org Machine learning and artificial intelligence could be utilized to analyze large datasets from preclinical studies and clinical trials, potentially identifying patient subgroups who may benefit most from Ecabet sodium or uncovering novel correlations between its effects and various biological markers. acs.orgwjbphs.com Nanotechnology could also play a role, with the potential for developing novel delivery systems to enhance the targeted delivery of Ecabet sodium to specific areas of the gastrointestinal tract or ocular surface, potentially improving efficacy and reducing required doses. rijournals.com

Q & A

Q. What is the primary mechanism by which ecabet sodium inhibits Helicobacter pylori growth under acidic conditions?

Ecabet sodium exerts its anti-H. pylori activity through direct inhibition of urease, an enzyme critical for bacterial survival in acidic environments. Studies demonstrate that ecabet binds to urease, reducing its activity by 70–80% at pH 2.0–4.0, thereby disrupting the bacterium’s ability to neutralize gastric acid . Additionally, ecabet inhibits H. pylori-induced neutrophil production of reactive oxygen species (ROS) and interleukin-8 (IL-8), mitigating mucosal inflammation .

Methodological Insight : To validate this mechanism, researchers can perform in vitro urease inhibition assays using spectrophotometric quantification of ammonia levels (a byproduct of urease activity) in bacterial cultures exposed to ecabet at varying pH levels .

Q. How does ecabet sodium enhance mucin production in gastric mucosa?

Ecabet stimulates mucin synthesis by upregulating mucus-secreting goblet cells and promoting the expression of mucin genes (e.g., MUC5AC). In rat models, ecabet increased mucosal mucin content by 35–40% compared to controls, as measured by periodic acid-Schiff (PAS) staining and quantitative PCR . It also forms a protective layer by binding to mucin glycoproteins, reducing pepsin-induced mucosal degradation .

Methodological Insight : Researchers can quantify mucin levels using ELISA for MUC5AC or histochemical staining (e.g., Alcian blue/PAS) in tissue sections. In vitro models, such as gastric epithelial cell lines, can assess gene expression via RT-PCR .

Advanced Research Questions

Q. How should researchers address discrepancies in H. pylori eradication rates when ecabet sodium is added to triple therapy?

Clinical trials report conflicting results: per-protocol analyses show ecabet improves eradication rates (e.g., 88.6% vs. 78.8% in controls), while intention-to-treat (ITT) analyses often lack significance due to dropout variability . To resolve this, researchers should:

  • Optimize study design : Use stratified randomization to control for antibiotic resistance patterns.
  • Standardize protocols : Ensure strict adherence to dosing schedules (e.g., ecabet 1 g twice daily) and confirm compliance via pill counts or biomarkers.
  • Apply statistical corrections : Use mixed-effects models to account for regional variations (e.g., higher eradication rates in Shanghai vs. Xi’an due to resistance profiles) .

Q. What experimental approaches can elucidate ecabet sodium’s role in modulating neuropeptides like CGRP and substance P?

Ecabet increases plasma levels of calcitonin gene-related peptide (CGRP) and substance P by stimulating capsaicin-sensitive afferent nerves, which enhance mucosal blood flow . Methodological strategies include:

  • Pharmacokinetic studies : Administer ecabet (3 g orally) and collect serial blood samples to measure neuropeptides via enzyme immunoassays (EIAs).
  • Mechanistic validation : Use capsaicin receptor (TRPV1) antagonists in animal models to confirm the role of afferent nerves in ecabet’s effects .

Q. How can chitosan-ecabet electrolyte complexes (ChE) be optimized for sustained mucosal drug delivery?

ChE formulations exploit electrostatic interactions between ecabet’s sulfonate groups and chitosan’s amine groups, achieving 86.75% entrapment efficiency and sustained release (80% over 12 hours at pH 1.2) . Optimization strategies:

  • Particle size control : Use dynamic light scattering (DLS) to maintain nanoparticles at ~200 nm for enhanced mucosal adhesion.
  • Release kinetics : Conduct dialysis-based in vitro release studies under simulated gastric conditions (e.g., USP dissolution apparatus) .

Q. What methodologies resolve contradictions in ecabet’s anti-inflammatory effects across different in vivo models?

While ecabet reduces IL-8 and ROS in H. pylori-infected gastric mucosa , its efficacy in dry eye models is less consistent, showing only "positive trends" in blink rate and OSDI scores . To reconcile this:

  • Tissue-specific assays : Compare cytokine profiles (e.g., IL-6, TNF-α) in gastric vs. ocular tissues using multiplex immunoassays.
  • Dose-response studies : Test higher ecabet concentrations in ocular models, accounting for lower bioavailability in non-gastric tissues .

Q. How can researchers translate findings from ecabet’s rat reflux esophagitis models to human trials?

In rat models, ecabet reduced esophageal mucosal damage by 50% via histological scoring (e.g., erosion depth, inflammatory cell infiltration) . Translation requires:

  • Dose extrapolation : Calculate human-equivalent doses using body surface area normalization (e.g., rat dose of 100 mg/kg ≈ 16 mg/kg in humans).
  • Endpoint validation : Use endoscopic grading (e.g., Los Angeles Classification) and symptom diaries (e.g., GERD-HRQL scores) in clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecabet (sodium)
Reactant of Route 2
Reactant of Route 2
Ecabet (sodium)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.